

Application in Pharmaceutical Intermediate Synthesis: 4-Anilinopiperidine

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Compound of Interest

Compound Name: 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde

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Introduction

4-Anilinopiperidine is a critical intermediate in the synthesis of a wide range of pharmacologically active molecules, most notably the potent 4-anilidopiperidine class of opioid analgesics.^{[1][2][3]} Its structural scaffold is a core component of several drugs on the World Health Organization's List of Essential Medicines, including fentanyl and its analogues like carfentanil and sufentanil.^{[4][5][6]} The versatility of the 4-anilinopiperidine molecule, with its reactive secondary amine on the piperidine ring, allows for various chemical modifications, making it a valuable building block in drug development.^{[7][8]} This application note details two key synthetic transformations involving 4-anilinopiperidine: N-alkylation to form 4-anilino-N-phenethylpiperidine (ANPP), a direct precursor to fentanyl, and N-acylation, a common step in the synthesis of many derivatives.^{[9][10]}

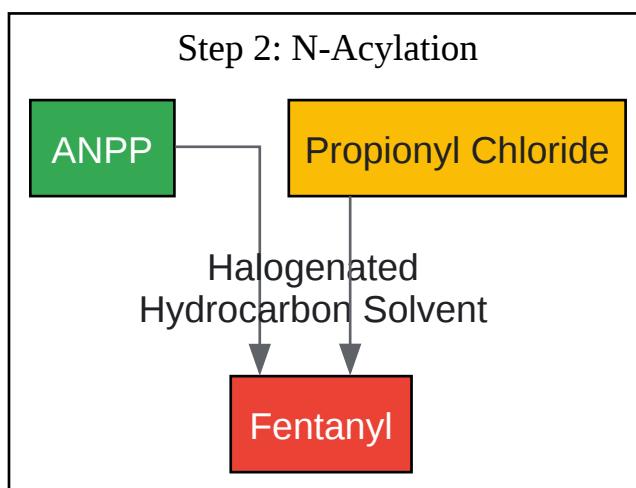
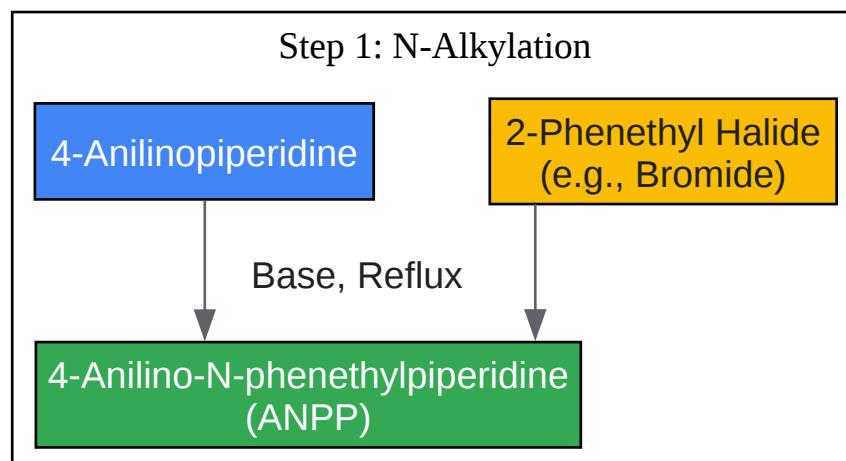
Key Applications

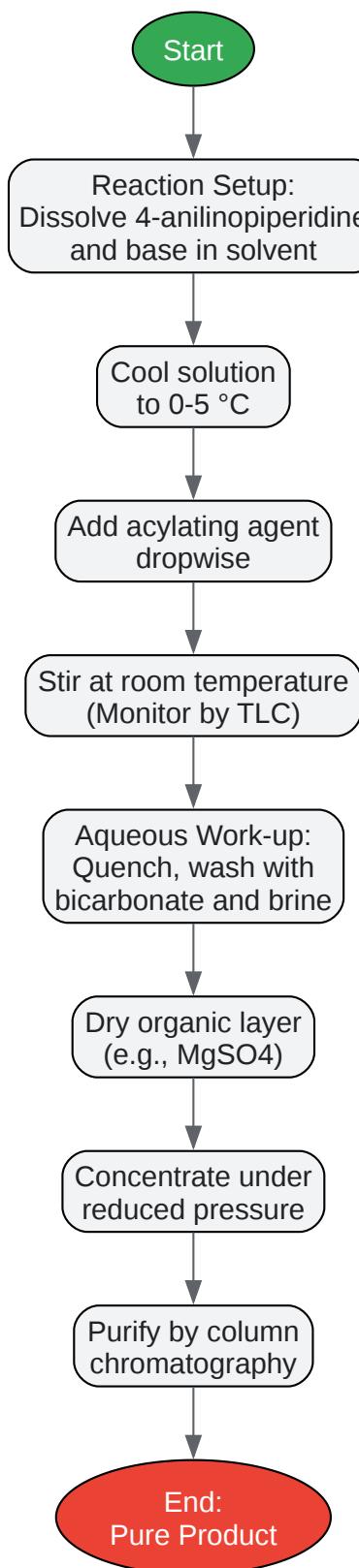
- Fentanyl Synthesis:** 4-Anilinopiperidine is a key precursor in what is known as the Gupta method for fentanyl synthesis.^{[8][11]} It serves as an alternative to N-phenethyl-4-piperidone (NPP) for producing the immediate fentanyl precursor, ANPP.^{[8][10]}
- Fentanyl Analogues:** The core structure is used to create a wide array of fentanyl analogues by modifying the N-alkyl and N-acyl groups.^{[4][12]} This includes potent analgesics like carfentanil and sufentanil.^{[4][5][6]}

- Protecting Group Chemistry: The piperidine nitrogen can be protected, for instance by acylation, to allow for selective modifications at other positions of the molecule before proceeding with the final synthesis steps.[\[7\]](#)

Reaction Pathways and Logical Workflow

The synthesis of fentanyl from 4-anilinopiperidine typically involves a two-step process. First, an N-alkylation reaction is performed to introduce the phenethyl group onto the piperidine nitrogen, forming ANPP. This is followed by an N-acylation step where the aniline nitrogen is reacted with an acylating agent, such as propionyl chloride, to yield the final fentanyl molecule.



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